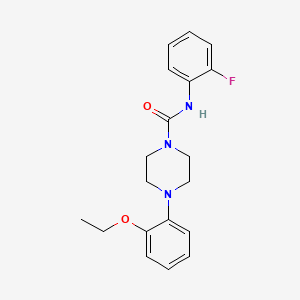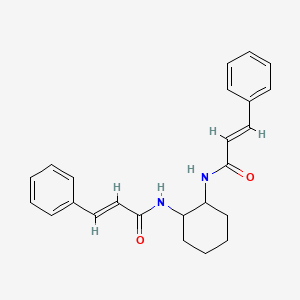
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Bis(3-phenylacrylamide) cyclohexane and is a derivative of acrylamide. In
作用機序
The mechanism of action of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these biomolecules.
Biochemical and Physiological Effects
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells such as MCF-7 and HeLa cells. It has also been shown to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been shown to have antioxidant activity and can scavenge free radicals.
実験室実験の利点と制限
One of the advantages of using N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) in lab experiments is its ability to form stable networks. This property makes it useful in the preparation of hydrogels and nanoparticles for drug delivery applications. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in biological applications.
将来の方向性
There are several future directions for research on N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide). One area of research could focus on the development of new synthetic methods for the compound that can improve its solubility and yield. Another area of research could focus on the use of the compound in the development of new materials for tissue engineering applications. Additionally, further studies could be conducted to explore the mechanism of action of the compound and its potential applications in drug discovery and delivery.
Conclusion
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has potential applications in various scientific research fields. The compound can be synthesized through the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base. It has been shown to have various biochemical and physiological effects and can be used in the preparation of hydrogels and nanoparticles for drug delivery applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery and delivery.
合成法
The synthesis of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) involves the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain a pure compound.
科学的研究の応用
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been used in various scientific research applications such as drug delivery, bioimaging, and materials science. The compound has been used as a building block for the synthesis of polymers and hydrogels due to its ability to form stable networks. It has also been used as a crosslinker in the preparation of nanoparticles for drug delivery applications.
特性
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)26-24(28)18-16-20-11-5-2-6-12-20/h1-6,9-12,15-18,21-22H,7-8,13-14H2,(H,25,27)(H,26,28)/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZUNAPYHWPRBG-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(CC1)NC(=O)/C=C/C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-cyclohexane-1,2-diylbis(3-phenylprop-2-enamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)
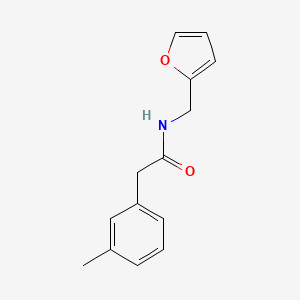
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)
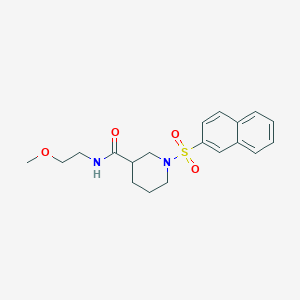
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
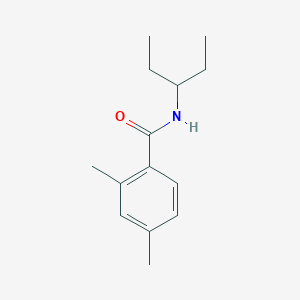
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)
